molecular formula C11H9ClN2O3S B2911939 4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid CAS No. 352699-95-7

4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B2911939
CAS No.: 352699-95-7
M. Wt: 284.71
InChI Key: GLIYHNXMOHFKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro substituent at the 6th position of the benzothiazole ring and an amino group linked to a 4-oxobutanoic acid moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid can be achieved through various synthetic pathways. One common method involves the reaction of 6-chloro-2-aminobenzothiazole with succinic anhydride under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. The molecular pathways affected by this compound include the inhibition of topoisomerases and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent and the 4-oxobutanoic acid moiety enhances its reactivity and potential therapeutic applications compared to other benzothiazole derivatives .

Properties

IUPAC Name

4-[(6-chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S/c12-6-1-2-7-8(5-6)18-11(13-7)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIYHNXMOHFKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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